molecular formula C12H14N2O2S2 B5747297 2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-(2-methoxyphenyl)acetamide

2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-(2-methoxyphenyl)acetamide

Cat. No. B5747297
M. Wt: 282.4 g/mol
InChI Key: JOXOHHQEHNENRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-(2-methoxyphenyl)acetamide, also known as DTTMA, is a thiazole derivative that has gained attention in scientific research due to its potential therapeutic applications. DTTMA has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-(2-methoxyphenyl)acetamide is not fully understood. However, it has been proposed that 2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-(2-methoxyphenyl)acetamide exerts its biological activities through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. 2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-(2-methoxyphenyl)acetamide has also been shown to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-(2-methoxyphenyl)acetamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activity of enzymes involved in the production of pro-inflammatory mediators. 2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-(2-methoxyphenyl)acetamide has also been shown to scavenge free radicals and reduce oxidative stress. Additionally, 2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-(2-methoxyphenyl)acetamide has been shown to inhibit the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-(2-methoxyphenyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its biological activities can be easily evaluated using various in vitro and in vivo assays. However, 2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-(2-methoxyphenyl)acetamide also has some limitations. Its solubility in water is limited, which can make it difficult to use in some assays. Additionally, the mechanism of action of 2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-(2-methoxyphenyl)acetamide is not fully understood, which can make it challenging to design experiments to investigate its biological activities.

Future Directions

There are several future directions for research on 2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-(2-methoxyphenyl)acetamide. One area of research could be to investigate its potential therapeutic applications in various disease models, such as inflammatory bowel disease and arthritis. Another area of research could be to investigate the mechanism of action of 2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-(2-methoxyphenyl)acetamide in greater detail, including its effects on various signaling pathways and enzymes. Additionally, future research could focus on improving the solubility of 2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-(2-methoxyphenyl)acetamide and developing new derivatives with improved biological activities.

Synthesis Methods

2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-(2-methoxyphenyl)acetamide can be synthesized through a multistep process involving the reaction of 2-aminothiazole with ethyl chloroacetate, followed by the reaction of the resulting intermediate with 2-methoxyphenylamine. The final product is obtained through the reaction of this intermediate with thioacetic acid. The purity and yield of 2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-(2-methoxyphenyl)acetamide can be improved through recrystallization and column chromatography.

Scientific Research Applications

2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-(2-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines such as TNF-α and IL-6. 2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-(2-methoxyphenyl)acetamide has also been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, 2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-(2-methoxyphenyl)acetamide has been shown to possess antimicrobial properties by inhibiting the growth of bacteria and fungi.

properties

IUPAC Name

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S2/c1-16-10-5-3-2-4-9(10)14-11(15)8-18-12-13-6-7-17-12/h2-5H,6-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXOHHQEHNENRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NCCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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